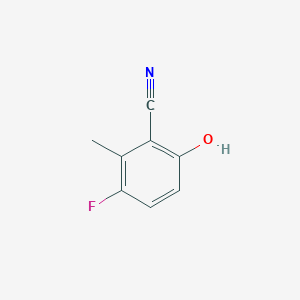

3-Fluoro-6-hydroxy-2-methylbenzonitrile

Description

Properties

IUPAC Name |

3-fluoro-6-hydroxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNJYKUWQBOBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A common starting material is 2-methylphenol (o-cresol) , which provides the methyl and hydroxyl groups at the 2- and 6-positions, respectively. Subsequent steps involve selective fluorination and nitrile introduction on this scaffold.

Detailed Synthetic Procedures

Demethylation to Hydroxyl

- If methoxy groups are present as protecting groups, demethylation is performed using reagents such as boron tribromide (BBr3) or hydrobromic acid in acetic acid (HBr/CH3COOH).

- This step removes methyl groups from methoxy substituents to reveal the phenolic hydroxyl group while preserving the nitrile functionality.

Purification and Yield Optimization

- Purification is typically achieved by column chromatography using silica gel with ethyl acetate/hexane gradients.

- Recrystallization from ethanol/water mixtures further enhances purity.

- Purity levels exceeding 97% can be obtained as confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Industrial Scale Considerations

- Industrial synthesis scales up the laboratory procedures with optimized parameters such as:

- Controlled temperature and pressure.

- Use of catalysts to improve reaction rates and selectivity.

- Careful control of reagent stoichiometry to minimize side reactions.

- Continuous flow reactors or batch reactors with precise monitoring are employed to maximize yield and maintain product quality.

Reaction Conditions and Reagents Summary

| Step | Key Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | Electrophilic fluorinating agents or NAS; Pd-catalyzed cyanation | Selective fluorination at 3-position |

| Cyanation | Potassium cyanide, AlCl3, BCl3, CH3SCN | Lewis acid-promoted cyanation |

| Demethylation | BBr3 or HBr/CH3COOH | Converts methoxy to hydroxyl |

| Purification | Silica gel chromatography; recrystallization | Achieves >97% purity |

Analytical Characterization for Structural Confirmation

- Nuclear Magnetic Resonance (NMR):

- ^1H and ^13C NMR show characteristic shifts due to fluorine and hydroxyl groups. Aromatic protons appear around δ 7.5–8.5 ppm, hydroxyl protons around δ 5–6 ppm (broad).

- Infrared (IR) Spectroscopy:

- Nitrile stretch observed near 2230 cm⁻¹.

- Hydroxyl O-H stretch appears broadly between 3200–3400 cm⁻¹.

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular ion peaks consistent with C8H6FNO (m/z ~166).

- Chromatographic Purity:

- GC or HPLC used to confirm >97% purity after purification.

Research Findings and Comparative Insights

- The hydroxyl group at the 6-position increases water solubility compared to methoxy analogs, facilitating purification and handling.

- The fluorine atom enhances binding affinity and selectivity in potential biological applications, influencing synthetic design choices.

- Lewis acid-promoted cyanation methods provide high yields and regioselectivity for introducing the nitrile group on phenol derivatives.

- Industrial methods focus on scalability and environmental considerations, optimizing catalyst use and minimizing waste.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-hydroxy-2-methylbenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

Oxidation: Formation of 3-fluoro-6-oxo-2-methylbenzonitrile.

Reduction: Formation of 3-fluoro-6-hydroxy-2-methylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-hydroxy-2-methylbenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-hydroxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Analogous Compounds

Electronic and Steric Effects

- This contrasts with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile , where multiple electronegative groups (Cl, F, CF₃) create a highly electron-deficient ring, favoring nucleophilic attack at specific positions.

- Hydroxyl vs. Methoxy Groups : The 6-hydroxy group in the target compound introduces acidity (pKa ~8–10 estimated), enabling deprotonation under basic conditions. In contrast, 3-Fluoro-2-methoxybenzonitrile lacks acidic protons due to its methoxy group, enhancing stability in aqueous environments but reducing hydrogen-bonding capacity.

Physicochemical Properties

- Solubility: The hydroxyl group in this compound likely increases water solubility compared to its methoxy or aldehyde analogs (e.g., 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde ), which rely on polar but non-ionizable substituents.

- Thermal Stability : The trifluoromethyl group in 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile may lower melting points due to increased molecular symmetry and steric bulk, whereas the methyl group in the target compound could enhance crystalline packing.

Biological Activity

Overview

3-Fluoro-6-hydroxy-2-methylbenzonitrile (C8H6FNO) is an organic compound with significant potential in various biological applications. Its unique structure, featuring a fluorine atom and hydroxyl group, allows it to interact with biological systems, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine atom at the 3-position

- Hydroxyl group at the 6-position

- Methyl group at the 2-position on the benzene ring

This arrangement influences its reactivity and biological activity, enhancing its binding affinity to various molecular targets.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. The fluorine atom can enhance the compound's binding affinity, while the hydroxyl and nitrile groups facilitate hydrogen bonding, influencing biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzonitrile can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor effects. For example, certain derivatives demonstrated significant cytotoxicity against melanoma cells by inducing apoptosis through reactive oxygen species (ROS) generation and modulation of key signaling pathways like AKT/BIM .

Case Study 1: Antitumor Efficacy

A study investigated the effects of benzonitrile derivatives on melanoma cells. The results showed that compounds similar to this compound induced apoptosis in B16F10 melanoma cells, with mechanisms involving mitochondrial dysfunction and caspase activation .

| Compound | MIC (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Induces apoptosis via ROS generation |

| N-Br derivative | 12.23 | Enhanced activity compared to standard drugs |

| N-I derivative | 6.68 | Significant cytotoxicity against tumor cells |

Case Study 2: Antimicrobial Activity

In another study, derivatives were screened for antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzonitrile structure could enhance antimicrobial effectiveness, highlighting the importance of functional group positioning .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-6-hydroxy-2-methylbenzonitrile, and how can purity be optimized?

- Methodology: A two-step approach is common:

Fluorination and nitrile introduction : Start with a substituted benzaldehyde derivative (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, structurally analogous compounds in ) via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cyanation.

Demethylation : Use BBr₃ or HBr/CH₃COOH to remove methoxy groups while preserving the nitrile functionality .

- Purity Optimization: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Purity >97% (GC/HPLC) is achievable .

Q. How should researchers characterize this compound’s structure and confirm regiochemistry?

- Analytical Toolkit:

- ¹H/¹³C NMR : Identify fluorine-induced deshielding (δ ~7.5–8.5 ppm for aromatic protons) and hydroxy group resonance (δ ~5–6 ppm, broad) .

- IR Spectroscopy : Confirm nitrile stretch (~2230 cm⁻¹) and hydroxy O-H stretch (~3200–3400 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₅FNO, m/z calc. 166.03) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and hydroxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights:

- The fluoro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the meta position.

- The hydroxy group can participate in hydrogen bonding, stabilizing intermediates in Suzuki-Miyaura couplings (e.g., with boronic acids like 2-Fluoro-4-methoxy-5-boronobenzonitrile analogs, ).

Q. What strategies mitigate instability of the hydroxy group under acidic/basic conditions?

- Experimental Design:

- Protection/Deprotection : Use TBS or acetyl groups to protect the hydroxy moiety during reactions. Deprotect with TBAF or NaOH/MeOH .

- pH Control : Maintain pH 6–7 in aqueous phases to prevent deprotonation-induced degradation .

Contradiction Resolution in Literature

- Issue : Discrepancies in reported reaction yields for fluorinated benzonitrile derivatives.

- Resolution Framework :

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.